4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
Description
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a 4-nitro group on the isoindole core and a p-tolylamino-methyl substituent at position 2. Isoindole-1,3-diones (phthalimides) are structurally versatile heterocycles with applications in pharmaceuticals, materials science, and organic synthesis . The p-tolylamino-methyl moiety, featuring a methylphenyl group linked via an amine, may improve solubility or enable hydrogen bonding, influencing biological activity or crystallinity.
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3 |
InChI Key |
SSHOPOZEWKCBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting intermediate is then subjected to cyclization to form the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.
Major Products
Reduction: 4-Amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- Amino-Methyl Linker: Compounds like 5d and the target compound feature an NH group, enabling hydrogen bonding, unlike non-amino derivatives (e.g., 2-p-tolyl-isoindole-1,3-dione ).
- Solubility: The p-tolylamino-methyl group may improve solubility in polar solvents compared to purely aromatic substituents (e.g., 2-p-tolyl derivative ).
Spectroscopic Characterization
- IR Spectroscopy: Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹), as seen in 3-Nitrophthalimide . Amino groups (NH) show stretches ~3300–3437 cm⁻¹ .
- NMR Spectroscopy : Aromatic protons in nitro-substituted isoindoles resonate downfield (δ ~8.0–8.5 ppm), while methyl groups in p-tolyl substituents appear at δ ~2.35 ppm .
Biological Activity
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. Characterized by the presence of a nitro group, a p-tolylamino group, and an isoindole-1,3-dione core structure, this compound exhibits unique chemical properties that may influence its pharmacological potential.
The molecular formula of this compound is . The structural features contribute to its reactivity and biological interactions. Here is a summary of its key characteristics:
| Property | Details |
|---|---|
| Molecular Formula | |
| Appearance | Yellow solid |
| Melting Point | Approximately 154.2 - 154.3 °C |
| Functional Groups | Nitro, p-tolylamino, dione |
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations indicate that it may possess antitumor properties, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
- HIV Integrase Inhibition : Isoindole derivatives have been explored for their ability to inhibit HIV integrase, suggesting potential applications in antiviral therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
- Anti-inflammatory Mechanism :
- Antitumor Activity :
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
